molecular formula C9H6BrFS B7903776 3-Bromo-5-fluoro-4-methylbenzo[b]thiophene

3-Bromo-5-fluoro-4-methylbenzo[b]thiophene

Cat. No.: B7903776
M. Wt: 245.11 g/mol
InChI Key: LGCKIVMYMCJGPA-UHFFFAOYSA-N
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Description

Research Compound Overview: 3-Bromo-5-fluoro-4-methylbenzo[b]thiophene (CAS 1781825-71-5) is a high-purity synthetic benzo[b]thiophene derivative of significant interest in medicinal chemistry and antimicrobial research. This compound features a benzo[b]thiophene core structure, a privileged scaffold in drug discovery known for its diverse biological activities . With the molecular formula C 9 H 6 BrFS and a molecular weight of 245.11 g/mol, it is characterized by strategic bromo and fluoro substitutions that influence its electronic properties and potential in structure-activity relationship (SAR) studies . Research Applications and Value: This compound serves as a versatile building block for the synthesis of novel bioactive molecules. Its structure is particularly relevant for investigating new antimicrobial agents, as recent studies have demonstrated that 3-halobenzo[b]thiophene derivatives exhibit promising activity against Gram-positive bacteria and yeast, with some analogues showing minimum inhibitory concentrations (MIC) as low as 16 µg/mL . The presence of both bromine and fluorine atoms is strategically important; bromine can facilitate further cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity, making it a valuable intermediate in the development of potential pharmaceutical candidates . Benzo[b]thiophene-based compounds are widely investigated for their therapeutic potential, including as anti-inflammatory, anticancer, and antifungal agents . Handling and Storage: This product is for research use only and is not intended for diagnostic or therapeutic applications. Handle with appropriate personal protective equipment in a well-ventilated environment. For prolonged storage, keep the container sealed in a dry, cool place at room temperature .

Properties

IUPAC Name

3-bromo-5-fluoro-4-methyl-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFS/c1-5-7(11)2-3-8-9(5)6(10)4-12-8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCKIVMYMCJGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C(=CS2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 3 Bromo 5 Fluoro 4 Methylbenzo B Thiophene and Its Analogues

Electrophilic Aromatic Substitution Patterns on Substituted Benzo[b]thiophenes

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic systems. In benzo[b]thiophenes, substitution can occur on either the benzene (B151609) or the thiophene (B33073) ring. The π-electron-rich nature of the thiophene moiety generally directs electrophiles to attack it preferentially, typically at the C2 or C3 position. researchgate.netuoanbar.edu.iq The regiochemical outcome is a delicate balance between the inherent reactivity of the benzo[b]thiophene nucleus and the directing effects of the substituents.

Halogens exert a dual influence on electrophilic aromatic substitution: they are deactivating due to their electron-withdrawing inductive effect (-I) but are ortho-, para-directing due to their electron-donating resonance effect (+R). youtube.com

Fluorine: As the most electronegative element, fluorine has a very strong -I effect, which significantly deactivates the aromatic ring towards electrophilic attack. Its +R effect, stemming from the overlap of its 2p orbitals with the carbon 2p orbitals of the ring, is relatively weak but still directs incoming electrophiles to the positions ortho and para to itself.

Bromine: Bromine is less electronegative than fluorine, resulting in a weaker -I effect. Its +R effect is also modest. Like fluorine, it is a deactivating, ortho-, para-director.

In 3-Bromo-5-fluoro-4-methylbenzo[b]thiophene, the benzene ring is substituted with both halogens. The fluorine at C5 would direct an incoming electrophile to its ortho positions (C4 and C6) and its para position (C2 of the thiophene ring, relative to the benzene ring). The bromine at C3 is on the thiophene ring and would influence substitution on the benzene ring, though this effect is less pronounced than substitution on the thiophene ring itself. The primary electrophilic attack is expected on the more activated thiophene ring. With the C3 position blocked by a bromine atom, the most likely site for electrophilic attack is the C2 position. The deactivating nature of both the fluoro and bromo substituents would likely necessitate harsher reaction conditions compared to unsubstituted benzo[b]thiophene.

The methyl group at the C4 position is an activating group. It donates electron density to the benzene ring through both an inductive effect and hyperconjugation. libretexts.org This activating nature counteracts the deactivating effects of the halogen substituents to some extent. The methyl group is an ortho-, para-director. libretexts.org Therefore, the C4-methyl group directs incoming electrophiles to the C3 and C5 positions of the benzene ring.

SubstituentPositionInductive Effect (-I)Resonance Effect (+R)Overall Effect on RateDirecting Influence
-FC5Strongly Electron-WithdrawingWeakly Electron-DonatingDeactivatingortho, para
-BrC3Moderately Electron-WithdrawingWeakly Electron-DonatingDeactivatingortho, para
-CH₃C4Weakly Electron-DonatingElectron-Donating (Hyperconjugation)Activatingortho, para

Directed Ortho Metalation (DoM) and Other Metalation Reactions for Further Functionalization

Directed ortho metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-BuLi or s-BuLi), facilitating deprotonation at the adjacent ortho position. baranlab.orgharvard.edu

For this compound, none of the existing substituents (-Br, -F, -CH₃) are considered strong DMGs. harvard.edu While some weak directionality can be observed, a more significant challenge is the potential for competing reactions. The C-Br bond is susceptible to halogen-metal exchange with organolithium reagents, a reaction that is often faster than directed lithiation. uwindsor.ca This would lead to the formation of a lithiated species at C3, rather than at a position ortho to a DMG.

To achieve selective functionalization via DoM, a potent DMG would need to be introduced onto the molecule. For instance, if the methyl group at C4 were oxidized to a carboxylic acid and then converted to a diethylamide (-CONEt₂), this would create a powerful DMG capable of directing lithiation to the C5 position, displacing the fluorine. nih.gov

Alternatively, direct lithiation of the benzo[b]thiophene core itself often occurs preferentially at the C2 position due to the acidity of the C2-proton. researchgate.net In the target molecule, this would be a viable pathway for introducing an electrophile at the C2 position, competing with the aforementioned halogen-metal exchange at C3. The choice of organolithium reagent and reaction conditions can often be tuned to favor one pathway over the other.

Table 2: Relative Strength of Common Directing Metalation Groups (DMGs)
Relative StrengthDirecting Metalation Group (DMG)Structure
Very StrongCarboxamide-CONR₂
StrongO-Aryl Carbamate-OCONR₂
StrongSulfonamide-SO₂NR₂
ModerateMethoxy-OCH₃
WeakHalogen (F, Cl)-F, -Cl

Nucleophilic Substitution Reactions on Halogenated Benzo[b]thiophenes

Nucleophilic aromatic substitution (SNAr) allows for the replacement of a leaving group, typically a halide, on an aromatic ring by a nucleophile. This reaction generally requires the presence of strong electron-withdrawing groups (EWGs), such as nitro or cyano groups, positioned ortho or para to the leaving group. libretexts.org These EWGs are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.orgnih.gov

The this compound scaffold is not well-suited for traditional SNAr reactions.

The molecule lacks strong EWGs to activate the ring towards nucleophilic attack.

The methyl group at C4 is electron-donating, which further deactivates the ring for SNAr.

Therefore, displacing either the C5-fluoro or the C3-bromo substituent via a standard SNAr mechanism would be exceptionally difficult and require very harsh conditions, likely leading to decomposition. While the C-F bond is stronger than the C-Br bond, fluorine is better at stabilizing the negative charge of a potential Meisenheimer complex through its inductive effect. However, without proper activation from EWGs, this pathway remains unfavorable. libretexts.org

Alternative, transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki, Sonogashira) would be far more effective methods for replacing the C3-bromo group with various nucleophiles (amines, boronic acids, alkynes, etc.). The C-Br bond is significantly more reactive in these oxidative addition-based catalytic cycles than the C-F bond.

Oxidation Studies of the Sulfur Heteroatom in Substituted Benzo[b]thiophenes

The sulfur atom in the benzo[b]thiophene ring is nucleophilic and can be readily oxidized to form the corresponding S-oxide (sulfoxide) or S,S-dioxide (sulfone). researchgate.net This transformation fundamentally alters the electronic properties and reactivity of the heterocyclic core.

Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide in acetic acid, and oxaziridines. researchgate.net Stepwise oxidation is possible; using one equivalent of the oxidant typically yields the sulfoxide, while an excess leads to the sulfone.

Cycloaddition Reactions (e.g., Diels-Alder) and Annulation Pathways Involving Benzo[b]thiophene Cores

The aromaticity of the benzo[b]thiophene ring makes it a reluctant participant in cycloaddition reactions like the Diels-Alder reaction. rsc.org However, this reluctance can be overcome by modifying the electronic nature of the thiophene moiety. Oxidation of the sulfur atom to a sulfone (S,S-dioxide) disrupts the aromaticity of the thiophene ring, making the 2,3-double bond a competent diene component for [4+2] cycloadditions. rsc.orgresearchgate.net

The benzo[b]thiophene S,S-dioxide derived from this compound could, therefore, serve as a diene in reactions with various dienophiles (e.g., maleic anhydride (B1165640), N-phenylmaleimide, alkynes). researchgate.net The reaction would involve the formation of a bridged cycloadduct, which typically undergoes spontaneous extrusion of sulfur dioxide (SO₂) under thermal conditions to yield a substituted naphthalene (B1677914) derivative. This Diels-Alder/SO₂ extrusion sequence provides a powerful annulation strategy for constructing complex polycyclic aromatic systems from relatively simple benzo[b]thiophene precursors. The substituents on both the diene and dienophile would control the regioselectivity and rate of the cycloaddition. rsc.org

Table 4: Representative Diels-Alder Reactions of Benzo[b]thiophene S,S-Dioxides
DieneDienophileIntermediateFinal Product Type
Benzo[b]thiophene S,S-dioxideN-PhenylmaleimideBridged AdductSubstituted Dibenzothiophene (via aromatization)
Benzo[b]thiophene S,S-dioxideTetraarylcyclopentadienoneBridged AdductPenta-aryl-substituted Benzene (via SO₂ and CO extrusion)
Benzo[b]thiophene S,S-dioxideAlkynesBridged AdductSubstituted Naphthalene (via SO₂ extrusion)

Reaction Mechanism Elucidation through Kinetic Isotope Effects and Intermediate Characterization

A thorough review of the scientific literature reveals a significant gap in the specific mechanistic data for this compound. Detailed studies elucidating its reaction mechanisms through kinetic isotope effects and direct characterization of intermediates are not presently available in published research.

However, the reactivity of analogous benzo[b]thiophene structures has been investigated, offering a framework for understanding the potential mechanistic pathways relevant to this class of compounds. Mechanistic inquiries into related molecules often focus on electrophilic and nucleophilic substitution reactions, as well as transition metal-catalyzed cross-coupling processes.

For instance, studies on the reactivity of other substituted benzo[b]thiophenes have proposed various intermediates depending on the reaction conditions. In palladium-catalyzed C-H functionalization reactions for the synthesis of substituted benzo[b]thiophenes, a mechanism involving either a Pd-S adduct or a palladacycle intermediate has been put forward based on experimental observations.

Furthermore, research into the reactions of different bromo-substituted benzo[b]thiophenes, such as 3-bromo-2-nitrobenzo[b]thiophene, with nucleophiles has led to the postulation of specific reaction mechanisms. In these cases, hypotheses have been suggested to explain the formation of various isomeric products. nih.gov

While these examples from related compounds provide valuable insights into the potential reactivity of the benzo[b]thiophene core, it is crucial to underscore that these are not direct studies of this compound. The electronic and steric effects of the specific substituents (bromo, fluoro, and methyl groups) on this particular scaffold would significantly influence its reactivity and the precise nature of any reaction intermediates and transition states.

Without dedicated experimental and computational studies on this compound, any discussion of its reaction mechanisms, kinetic isotope effects, and intermediate characterization remains speculative. Further research is required to elucidate the specific chemical behavior of this compound.

Advanced Spectroscopic and Structural Characterization of 3 Bromo 5 Fluoro 4 Methylbenzo B Thiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁹F NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules. For 3-Bromo-5-fluoro-4-methylbenzo[b]thiophene, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its atomic connectivity and chemical environment.

¹H NMR would identify the number of different types of protons, their connectivity, and their spatial relationships. The spectrum would be expected to show signals for the aromatic protons on the benzothiophene (B83047) ring system and a distinct signal for the methyl group protons.

¹³C NMR provides information on the carbon framework of the molecule. organicchemistrydata.orgoregonstate.edulibretexts.org Each unique carbon atom in this compound would produce a distinct signal, with its chemical shift influenced by the attached atoms (H, Br, F, S, or C).

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. azom.comnih.govresearchgate.netcolorado.edu A single signal would be expected for the fluorine atom at the 5-position, and its coupling with nearby protons and carbons would further confirm the structure.

2D NMR Techniques , such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish the connectivity between protons and carbons, ultimately confirming the substitution pattern on the benzothiophene core.

Despite the power of these techniques, specific NMR data for this compound are not published in the available literature.

Table 4.1: Predicted NMR Data for this compound

Technique Predicted Chemical Shifts (ppm) and Coupling Constants (Hz)
¹H NMR Data not available in the searched literature.
¹³C NMR Data not available in the searched literature.
¹⁹F NMR Data not available in the searched literature.

Note: This table is a template for expected data. Specific experimental values are not available in the public domain based on the conducted searches.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass and Fragmentation Analysis (e.g., MALDI TOF)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a compound by measuring its mass with very high accuracy. chemrxiv.orglcms.cz For this compound (C₉H₅BrFS), HRMS would confirm its molecular formula by providing a mass measurement accurate to several decimal places. The isotopic pattern observed would be characteristic of a molecule containing one bromine atom. Fragmentation analysis within the mass spectrometer would reveal the pattern of how the molecule breaks apart, offering further structural confirmation.

A specific HRMS analysis for this compound has not been reported in the available scientific literature.

Table 4.2: HRMS Data for this compound

Parameter Value
Molecular Formula C₉H₅BrFS
Calculated Exact Mass Calculation can be performed, but experimental data is unavailable.
Measured Exact Mass Data not available in the searched literature.
Fragmentation Pattern Data not available in the searched literature.

Note: This table is a template for expected data. Specific experimental values are not available in the public domain based on the conducted searches.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrations. nii.ac.jpresearchgate.netresearchgate.netlibretexts.org

IR Spectroscopy of this compound would be expected to show characteristic absorption bands for C-H stretching and bending in the aromatic and methyl groups, as well as vibrations corresponding to the C-F, C-Br, and C-S bonds, and the benzothiophene ring system itself.

A detailed experimental IR and Raman spectral analysis for this compound is not documented in the available literature.

Table 4.3: Expected Vibrational Spectroscopy Data for this compound

Technique Expected Characteristic Bands (cm⁻¹)
IR Spectroscopy Data not available in the searched literature.
Raman Spectroscopy Data not available in the searched literature.

Note: This table is a template for expected data. Specific experimental values are not available in the public domain based on the conducted searches.

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible and fluorescence spectroscopy are used to study the electronic properties of conjugated systems like benzothiophene. nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov

UV-Visible Absorption Spectroscopy would reveal the wavelengths of light absorbed by this compound, corresponding to electronic transitions within the aromatic system. The substitution pattern would influence the exact position and intensity of the absorption maxima (λ_max).

Fluorescence Spectroscopy measures the light emitted by a molecule after it has absorbed light. Many benzothiophene derivatives are known to be fluorescent. nih.govrsc.orgnih.gov The emission spectrum, quantum yield, and fluorescence lifetime would provide insights into the compound's potential applications in materials science and as a fluorescent probe.

Specific UV-Vis and fluorescence data for this compound are not available in the reviewed literature.

Table 4.4: Electronic Spectroscopy Data for this compound

Technique Parameter Value
UV-Visible Absorption λ_max (nm) Data not available
Fluorescence Emission λ_em (nm) Data not available
Fluorescence Quantum Yield Φ_F Data not available

Note: This table is a template for expected data. Specific experimental values are not available in the public domain based on the conducted searches.

Single Crystal X-ray Diffraction Analysis for Precise Solid-State Structure Determination and Conformational Analysis

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and information about the planarity of the benzothiophene ring system. Furthermore, it would reveal how the molecules pack together in the crystal lattice.

To date, a crystal structure for this compound has not been deposited in crystallographic databases or published in the scientific literature.

Table 4.5: Crystallographic Data for this compound

Parameter Value
Crystal System Data not available in the searched literature.
Space Group Data not available in the searched literature.
Unit Cell Dimensions Data not available in the searched literature.
Key Bond Lengths (Å) Data not available in the searched literature.
**Key Bond Angles (°) ** Data not available in the searched literature.

Note: This table is a template for expected data. Specific experimental values are not available in the public domain based on the conducted searches.

Advanced Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental for separating and purifying chemical compounds, as well as for analyzing complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) would be a suitable method for analyzing the volatility and purity of this compound. nih.govsigmaaldrich.comresearchgate.net The retention time would be characteristic of the compound under specific conditions, and the coupled mass spectrometer would confirm its identity.

High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity assessment. sielc.comresearchgate.netmdpi.com A suitable reversed-phase HPLC method could be developed to separate the target compound from any impurities or starting materials from a synthesis.

While general methods for halogenated and benzothiophene compounds exist, specific chromatographic conditions and results for this compound are not described in the available literature.

Table 4.6: Chromatographic Data for this compound

Technique Parameters and Results
GC-MS Data not available in the searched literature.
HPLC Data not available in the searched literature.

Note: This table is a template for expected data. Specific experimental values are not available in the public domain based on the conducted searches.

Computational Chemistry and Theoretical Studies on 3 Bromo 5 Fluoro 4 Methylbenzo B Thiophene

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Predictions

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For 3-Bromo-5-fluoro-4-methylbenzo[b]thiophene, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are utilized to determine the molecule's ground-state optimized geometry. This process minimizes the energy of the molecule to find its most stable three-dimensional structure.

From this optimized geometry, a host of electronic properties can be derived. The distribution of electron density allows for the calculation of the molecular electrostatic potential (MEP), which identifies electron-rich and electron-poor regions, thereby predicting sites susceptible to electrophilic and nucleophilic attack. nih.gov Furthermore, DFT calculations can predict global reactivity descriptors and thermodynamic properties. For instance, studies on similar molecules like 5-Bromobenzene-1,3-dicarbonitrile have used DFT to calculate parameters such as internal thermal energy, entropy, and heat capacity, which are crucial for understanding the molecule's behavior under different thermal conditions. researchgate.net DFT computations on related benzo[b]thiophene derivatives have also been used to furnish information on their geometry and relative stability, which can influence reaction outcomes. researchgate.net

Table 1: Predicted Thermodynamic Properties of this compound The following data is illustrative, based on typical DFT calculations for similar aromatic compounds.

ParameterPredicted ValueUnit
Zero-point vibrational energy110.5kcal/mol
Internal Thermal Energy (E)125.8kcal/mol
Constant Volume Heat Capacity (Cv)45.2cal/mol·K
Entropy (S)98.7cal/mol·K
Dipole Moment2.5Debye

Molecular Dynamics (MD) Simulations for Conformational Analysis, Intermolecular Interactions, and Crystal Packing Prediction

While DFT is excellent for single-molecule properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions in condensed phases. An MD simulation would model the movement of the atoms of one or more this compound molecules over time by solving Newton's equations of motion.

This approach is invaluable for several reasons. First, it allows for a thorough exploration of the molecule's conformational landscape, identifying low-energy conformers and the energy barriers between them. Second, by simulating a system with multiple molecules, MD can predict how they interact and arrange themselves in a crystal lattice. These simulations can reveal key intermolecular forces, such as π-π stacking between the benzo[b]thiophene rings and potential halogen bonding involving the bromine atom, which dictate the crystal packing and ultimately influence the material's bulk properties like melting point and solubility.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Spectra, Fluorescence Emission Spectra, Vibrational Frequencies)

Computational methods are extensively used to predict spectroscopic data, which serves as a vital tool for structural confirmation and analysis.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of DFT. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, one can calculate the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. For fluorinated organic molecules, specialized DFT procedures have been developed that can predict ¹⁹F NMR chemical shifts with high accuracy, often achieving a root-mean-square (RMS) error of around 3.5 ppm. rsc.org Such calculations are critical for assigning peaks in experimental spectra, especially for complex structures.

UV-Vis and Fluorescence Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic excitation energies, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) range. nih.gov These calculations yield the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. Similar methods can be adapted to model fluorescence emission spectra by calculating the transition from the first excited state back to the ground state.

Vibrational Frequencies: DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. Theoretical vibrational analysis on related substituted thiophenes has shown excellent agreement with experimental data after applying a scaling factor to the calculated frequencies. researchgate.netscispace.com Furthermore, a Potential Energy Distribution (PED) analysis can be performed to assign each calculated frequency to specific vibrational modes of the molecule, such as C-H stretching, C=C bending, or C-Br stretching. scispace.com

Table 2: Illustrative Predicted Spectroscopic Data for this compound The following data is hypothetical and serves to illustrate the output of computational predictions.

Spectrum TypeParameterPredicted Value
¹⁹F NMRChemical Shift-115 ppm (relative to CFCl₃)
¹H NMRChemical Shift (CH₃)2.4 ppm
UV-Visλmax285 nm
FT-IRC-Br Stretch650 cm⁻¹
FT-IRC-F Stretch1250 cm⁻¹

Reaction Mechanism Elucidation through Computational Approaches and Potential Energy Surface Mapping

Computational chemistry is a powerful tool for investigating the "how" and "why" of chemical reactions. For this compound, theoretical methods can be used to explore potential reaction pathways, for example, in nucleophilic aromatic substitution reactions. By mapping the potential energy surface (PES), chemists can identify the structures of transition states and intermediates along a reaction coordinate. researchgate.net

Calculating the energy differences between reactants, transition states, and products allows for the determination of activation energies and reaction enthalpies. This information is crucial for understanding reaction kinetics and thermodynamics, predicting the feasibility of a proposed mechanism, and explaining observed product distributions. For instance, computational studies on the reaction of 3-bromo-2-nitrobenzo[b]thiophene with nucleophiles have helped to explain the formation of unexpected products by evaluating the stability of intermediates and transition states. researchgate.net

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies Focused on Structural Descriptors and Theoretical Insights

QSPR and QSAR studies aim to build mathematical models that correlate a molecule's structure with its physical properties (QSPR) or biological activity (QSAR). These models rely on a set of numerical values, known as molecular descriptors, that are calculated from the molecular structure.

For this compound, a wide range of descriptors can be computed, including electronic (e.g., dipole moment, orbital energies), topological (e.g., molecular connectivity indices), and constitutional descriptors. QSAR studies on other brominated heterocyclic compounds have successfully used parameters like total energy and Wiener index to model antimicrobial activity. nih.gov By generating these descriptors for the title compound and its analogues, a QSPR model could be developed to predict properties like boiling point or solubility, while a QSAR model could screen for potential therapeutic activities, guiding future experimental work.

Table 3: Examples of QSPR/QSAR Descriptors for this compound These descriptors can be readily calculated from the optimized molecular structure.

Descriptor ClassExample DescriptorDescription
ElectronicDipole MomentMeasures the overall polarity of the molecule.
ElectronicHOMO EnergyEnergy of the highest occupied molecular orbital.
TopologicalWiener IndexRelates to molecular branching and size.
ConstitutionalMolecular WeightThe sum of the atomic weights of all atoms.
StericMolecular VolumeThe van der Waals volume of the molecule.

Frontier Molecular Orbital (FMO) Analysis and Conceptual DFT for Reactivity Interpretation

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. nih.gov

Conceptual DFT expands on these ideas by defining a suite of reactivity indices based on how the system's energy changes with the number of electrons. nih.gov These include:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron configuration.

Chemical Softness (S): The reciprocal of hardness, indicating reactivity.

Fukui Functions (f(r)): Identify the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. nih.gov

Table 4: Predicted FMO and Conceptual DFT Parameters Illustrative values based on calculations for similar heterocyclic systems.

ParameterSymbolPredicted Value (eV)Interpretation
HOMO EnergyE_HOMO-6.5Electron-donating capability
LUMO EnergyE_LUMO-1.2Electron-accepting capability
Energy GapΔE5.3Kinetic stability, reactivity
Electronegativityχ3.85Global electron-attracting power
Chemical Hardnessη2.65Resistance to charge transfer

Applications of Substituted Benzo B Thiophenes in Advanced Materials Science and Organic Electronics

Design and Synthesis of Organic Semiconductor Materials Incorporating Halogenated Methylbenzothiophene Units

The synthesis of multi-substituted benzo[b]thiophenes is a sophisticated process that allows for precise control over the final properties of the material. An efficient route to creating such compounds involves palladium-catalyzed intramolecular oxidative C-H functionalization and arylthiolation. nih.gov This method is compatible with a wide array of substituents on both the benzene (B151609) and thiophene (B33073) rings of the scaffold. nih.gov For a molecule like 3-Bromo-5-fluoro-4-methylbenzo[b]thiophene, the synthesis would likely begin with a precursor such as 3-Bromo-5-fluoro-4-methylaniline. nih.gov The synthesis can be designed as a one-pot, two-step process or a multi-step sequence involving reactions like the Suzuki-Miyaura coupling to introduce various functional groups. nih.govpkusz.edu.cn The presence of a bromine atom is particularly useful as it provides a reactive site for further functionalization through cross-coupling reactions, enabling the creation of more complex and unsymmetrical benzo[b]thiophene structures. nih.govmdpi.com

The general synthetic strategy often involves the creation of the core benzo[b]thiophene ring system, followed by or incorporating the introduction of the desired substituents. For instance, methods have been developed for the synthesis of mdpi.comBenzothieno[3,2-b] mdpi.combenzothiophene (B83047) (BTBT) derivatives via successive iodocyclization/photocyclization of alkynes or through electrochemical dehydrogenative C-S coupling. nih.gov These modular approaches allow for the systematic investigation of structure-property relationships by varying the substituent patterns. nih.gov

Role in Organic Field-Effect Transistors (OFETs) and Charge Transport Characteristics

Benzo[b]thiophene derivatives are star candidates for the active layer in Organic Field-Effect Transistors (OFETs) because of their inherent capacity for high charge carrier mobility. mdpi.commdpi.com The fused ring system promotes strong π-π stacking, which creates efficient pathways for charge transport. The performance of these materials in OFETs is highly dependent on their molecular packing in the solid state. ulb.ac.be

The introduction of substituents like bromo, fluoro, and methyl groups plays a critical role in controlling this packing and tuning the electronic energy levels (HOMO/LUMO).

Fluorination is a common strategy to lower the energy levels of both the HOMO and LUMO, which can improve the air stability of n-type or ambipolar transistors and facilitate electron injection. researchgate.net

Alkylation , with groups like methyl or longer chains, can enhance solubility for solution-processing and influence the molecular organization in thin films. pkusz.edu.cn

Bromination not only modifies electronic properties but also influences intermolecular interactions and can lead to different crystalline packing arrangements. mdpi.com

Unsymmetrical substitution can lead to unique liquid crystalline phases that are beneficial for creating large, well-ordered domains, resulting in exceptionally high charge mobilities. For example, a 2-decyl-7-phenyl-BTBT derivative has demonstrated mobilities as high as 14.7 cm² V⁻¹ s⁻¹. nih.gov Numerous benzo[b]thiophene derivatives have been synthesized and tested in OFETs, consistently showing excellent p-channel activity under ambient conditions. rsc.orgbohrium.com

Table 1: Performance of Selected Benzo[b]thiophene-Based OFETs

CompoundHole Mobility (cm²/Vs)On/Off RatioReference
BTT core with branched alkyl chain0.057> 10⁷ rsc.org
2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene0.0552.5 x 10⁷ bohrium.com
2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene0.005> 10⁶ mdpi.comresearchgate.net
2-decyl-7-phenyl-BTBT14.7Not Specified nih.gov

Integration into Organic Photovoltaics (OPVs)

In the realm of organic photovoltaics, benzo[b]thiophene derivatives are versatile building blocks for both donor and acceptor materials. researchgate.netnih.gov Their utility stems from their tunable electronic properties and strong absorption in the solar spectrum. By carefully selecting substituents, the HOMO and LUMO energy levels can be engineered to create an optimal energy level alignment with a partner material, which is crucial for efficient exciton (B1674681) dissociation and charge separation at the donor-acceptor interface.

Halogenation is a key strategy in designing materials for OPVs. The introduction of fluorine or chlorine atoms can lower the HOMO energy level of the donor polymer, which often leads to a higher open-circuit voltage (Voc) in the final device. researchgate.net Furthermore, halogenated thiophene analogues, such as 2,5-dibromothiophene, have been successfully used as solvent additives to control the morphology of the bulk heterojunction active layer, leading to more efficient devices. rsc.org This approach promotes favorable phase separation and crystallinity, which enhances exciton dissociation, charge transport, and charge extraction. rsc.org Bithieno thiophene (BTTI) based small molecules have been designed and studied as donor materials, where substitution with electron-accepting moieties can be used to fine-tune their optoelectronic properties for better performance in organic solar cells. acs.org

Utility in Organic Light-Emitting Diodes (OLEDs) and Other Optoelectronic Devices

The rigid and planar structure of benzo[b]thiophene derivatives makes them suitable for applications in OLEDs and other optoelectronic devices. mdpi.com They can be incorporated into materials that serve as emitters, hosts, or charge-transporting layers. The specific substitution pattern on the benzo[b]thiophene core dictates the material's photoluminescent properties, such as emission color and quantum yield. nih.gov

For example, fusing an acridine (B1665455) unit with a benzothiophene unit has produced novel hybrid donor materials for high-performance thermally activated delayed fluorescence (TADF) OLEDs. rsc.org One such device achieved a high maximum external quantum efficiency (EQE) of 25.6%. rsc.org The introduction of substituents can significantly shift the emission wavelength. A "push-pull" system, created by placing an electron-donating group (like methoxy) and an electron-withdrawing group on the benzo[b]thiophene core, can cause a substantial red-shift in the fluorescence emission. nih.gov Furthermore, oxidized benzothieno[3,2-b]benzothiophene (BTBT) derivatives have shown very high fluorescence quantum yields, exceeding 98% in solution and 71% in the solid state, making them promising for highly efficient fluorescent materials. researchgate.netnih.gov

Benzo[b]thiophene Derivatives as Versatile Building Blocks in Advanced Polymer Systems and Conjugated Materials

The benzo[b]thiophene unit is a foundational component in the synthesis of advanced conjugated polymers for organic electronics. researchgate.netnih.gov Its planarity helps to create a more ordered polymer backbone, which is beneficial for intermolecular charge transport. Functionalized benzo[b]thiophenes, particularly halogenated ones like this compound, are ideal monomers for polymerization reactions. The bromine atom serves as a convenient handle for cross-coupling reactions such as Suzuki and Stille coupling, allowing the benzo[b]thiophene unit to be incorporated into a polymer chain with other aromatic units. mdpi.commdpi.com

This "donor-acceptor" polymer design strategy is widely used to create low bandgap polymers suitable for organic photovoltaics and other applications. researchgate.net The benzo[b]thiophene moiety typically acts as the electron-donating unit. By pairing it with an electron-accepting comonomer, the electronic properties of the resulting polymer, such as its bandgap and energy levels, can be precisely controlled. researchgate.net This versatility allows for the creation of a vast library of semiconducting polymers with tailored properties for specific device applications. nih.gov

Development of Materials with Tunable Optoelectronic Properties through Precise Substituent Engineering (Bromo, Fluoro, Methyl Effects)

The power of the benzo[b]thiophene platform lies in the ability to precisely tune its optoelectronic properties through the chemical engineering of substituents. The bromo, fluoro, and methyl groups each impart distinct electronic and steric effects.

Fluoro Group (–F): As the most electronegative element, fluorine is a strong electron-withdrawing group. Its introduction onto the aromatic core lowers the HOMO and LUMO energy levels. researchgate.net This generally increases the ionization potential, making the material more stable against oxidation in air. The C-F bond can also participate in non-covalent interactions that influence molecular packing.

Bromo Group (–Br): Bromine is also an electron-withdrawing halogen, though less so than fluorine. It lowers the frontier molecular orbital energies and can slightly decrease the bandgap. researchgate.net Its larger size can induce steric effects that alter crystal packing. mdpi.com Crucially, the C-Br bond is a reactive site for post-synthetic modification via cross-coupling reactions, offering a gateway to more complex molecular architectures. nih.govmdpi.com

Methyl Group (–CH₃): In contrast to halogens, the methyl group is weakly electron-donating. It tends to raise the HOMO energy level more than the LUMO, potentially narrowing the bandgap. Its primary role is often to improve the solubility of the material in organic solvents, which is critical for solution-based processing techniques like spin-coating and printing. nih.gov

The combination of these three different substituents in this compound would result in a complex interplay of these effects, offering a unique electronic profile and potential for further functionalization.

Table 2: Effects of Substituents on Benzo[b]thiophene Properties

SubstituentElectronic EffectImpact on Energy LevelsPrimary Utility
Bromo (–Br)Electron-withdrawingLowers HOMO/LUMOReactive site for cross-coupling, tunes packing mdpi.comresearchgate.net
Fluoro (–F)Strongly electron-withdrawingStrongly lowers HOMO/LUMOImproves air stability, tunes energy levels researchgate.net
Methyl (–CH₃)Weakly electron-donatingRaises HOMOIncreases solubility, influences morphology nih.gov

Self-Assembly and Thin Film Formation Properties of Substituted Benzo[b]thiophenes

The performance of an organic electronic device is critically dependent on the molecular organization within the active thin film. Substituted benzo[b]thiophenes exhibit a strong tendency to self-assemble into highly ordered structures, driven by a combination of π-π stacking of the aromatic cores and other intermolecular interactions. ulb.ac.be The specific substituents play a vital role in directing this self-assembly.

For example, long alkyl chains attached to the benzo[b]thiophene core can induce liquid crystalline phases, which are highly effective for forming large, crystalline domains with high charge carrier mobility. pkusz.edu.cn The deposition conditions, such as substrate temperature, can also be used to control the formation of different crystalline polymorphs in thin films. ulb.ac.be Techniques like grazing-incidence wide-angle X-ray scattering (GIWAXS) and atomic force microscopy (AFM) are used to study the structure and morphology of these films. ulb.ac.bersc.org Studies on benzo[b]dithiophene (BDT) derivatives on gold surfaces have shown that molecules can adopt different orientations—from lying flat on the surface at very low coverage to tilting upwards as the film thickness increases. nih.gov This control over molecular orientation at interfaces is key to optimizing device performance. ulb.ac.benih.gov

Q & A

Q. What are the key synthetic routes for preparing 3-bromo-5-fluoro-4-methylbenzo[b]thiophene?

The synthesis typically involves halogenation and cyclization strategies. For bromination, electrophilic substitution using N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeCl₃) can selectively introduce bromine at the 3-position of the benzo[b]thiophene core. Fluorination may employ fluorinating agents like Selectfluor™ or via diazotization of an aniline precursor followed by Balz-Schiemann reaction. The methyl group is often introduced via Friedel-Crafts alkylation or nucleophilic substitution on pre-functionalized intermediates. For example, highlights similar halogenation and alkylation steps in thiophene derivatives using bromosuccinimide and difluorobenzyl chloride .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : To confirm substitution patterns and methyl group integration. The fluorine atom’s electron-withdrawing effect causes deshielding of adjacent protons.
  • ¹⁹F NMR : Directly identifies the fluorine environment and coupling interactions.
  • FTIR : Confirms the presence of C-Br (~550 cm⁻¹), C-F (~1200 cm⁻¹), and thiophene ring vibrations (~700–800 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (Br/F contribute distinct peaks).
  • X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated in for structurally related triazole-thione derivatives .

Q. How should researchers handle and store this compound to ensure stability?

Store below 4°C in airtight, light-protected containers due to sensitivity to hydrolysis (C-Br bond) and photodegradation. notes similar brominated thiophenes require refrigeration, while warns about brominated compounds’ reactivity with moisture . Use inert atmospheres (N₂/Ar) during reactions to prevent oxidation of the thiophene ring.

Advanced Research Questions

Q. How can contradictions in regioselectivity during multi-halogenation be resolved?

Conflicting data on halogenation sites often arise from competing electronic (directing effects) and steric factors. Computational tools (DFT calculations) predict reactive sites by analyzing frontier molecular orbitals and charge distribution. For example, the methyl group at position 4 may sterically hinder bromination at adjacent positions, while the fluorine atom at position 5 directs electrophiles to the 3-position via meta-directing effects. Experimental validation using in situ monitoring (e.g., Raman spectroscopy) can track reaction pathways. ’s use of substituent-directed synthesis supports this approach .

Q. What strategies optimize yield in cross-coupling reactions involving this compound?

  • Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ or XPhos Pd G3 as catalysts with K₂CO₃ in THF/H₂O. The bromine atom serves as a superior leaving group compared to fluorine.
  • Buchwald-Hartwig Amination : Employ BrettPhos Pd precatalysts to couple with aryl amines. Steric hindrance from the methyl group may necessitate higher temperatures (80–100°C).
  • Microwave-Assisted Synthesis : Reduces reaction times and improves regioselectivity. ’s related fluorinated benzoic acid derivatives highlight the efficacy of controlled heating .

Q. How does the methyl group influence the compound’s electronic and steric properties?

  • Electronic Effects : The methyl group donates electrons via hyperconjugation, destabilizing electrophilic attack at the 4-position.
  • Steric Effects : Hinders access to the 2- and 6-positions, as seen in ’s cyclization studies of methyl-substituted thiophenes .
  • Solubility : Enhances lipophilicity, complicating purification by column chromatography (use gradient elution with hexane/EtOAc).

Methodological Recommendations

  • Contradiction Analysis : Cross-validate spectral data with computational models (e.g., Gaussian) to resolve ambiguities in substitution patterns.
  • Reaction Optimization : Use Design of Experiments (DoE) to screen catalysts, solvents, and temperatures systematically.
  • Safety Protocols : Follow ’s guidelines for handling brominated compounds, including fume hood use and PPE .

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